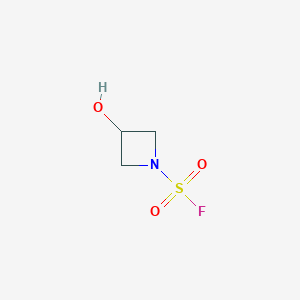

3-Hydroxyazetidine-1-sulfonyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H6FNO3S |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

3-hydroxyazetidine-1-sulfonyl fluoride |

InChI |

InChI=1S/C3H6FNO3S/c4-9(7,8)5-1-3(6)2-5/h3,6H,1-2H2 |

InChI Key |

UVVWXPJXQJATHS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1S(=O)(=O)F)O |

Origin of Product |

United States |

Synthetic Methodologies: Advanced Strategies for the Preparation of 3 Hydroxyazetidine 1 Sulfonyl Fluoride and Its Functional Analogues

Construction of the Azetidine (B1206935) Ring System in the Context of Sulfonyl Fluoride (B91410) Integration

The formation of the azetidine ring is a critical step in the synthesis of 3-hydroxyazetidine-1-sulfonyl fluoride. The choice of synthetic route must be compatible with the eventual or concurrent introduction of the sulfonyl fluoride group.

Intramolecular Cyclization Approaches for Azetidine Ring Formation

Intramolecular cyclization is a common and effective strategy for the formation of azetidine rings. researchgate.net This approach typically involves a precursor molecule containing both a nucleophilic nitrogen atom and a carbon atom with a suitable leaving group, positioned to favor a 4-exo-tet cyclization. In the context of synthesizing this compound, the nitrogen atom would already be part of a sulfonamide or a related precursor to the sulfonyl fluoride.

One such approach involves the intramolecular aminolysis of 3,4-epoxy amines. While this has been explored for the synthesis of other azetidine derivatives, its application to sulfonyl fluoride-containing analogues presents unique challenges due to the electron-withdrawing nature of the sulfonyl group, which can decrease the nucleophilicity of the nitrogen atom. nih.gov However, Lewis acid catalysis, for instance with lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)3), has been shown to promote the desired regioselective C3-aminolysis of cis-3,4-epoxy amines to yield 3-hydroxyazetidines. nih.gov The adaptation of this methodology to N-sulfonylated precursors is an area of active investigation.

A general representation of this cyclization is shown below:

Key to the success of this strategy is the careful selection of the leaving group (X) and the reaction conditions to favor the formation of the four-membered ring over competing side reactions, such as elimination or intermolecular reactions.

Strain-Release Strategies Employing Bicyclic Precursors (e.g., azabicyclo[1.1.0]butanes)

An increasingly popular and powerful method for the synthesis of functionalized azetidines involves the use of highly strained bicyclic precursors, most notably 1-azabicyclo[1.1.0]butanes (ABBs). nih.govnih.gov The inherent ring strain of ABBs provides a strong thermodynamic driving force for ring-opening reactions, which can be harnessed to introduce a variety of substituents onto the azetidine core. bris.ac.uk

The reaction of ABBs with electrophiles and nucleophiles allows for the predictable formation of two new bonds in a single step, leading to densely functionalized azetidines. chemrxiv.org This strain-release strategy is particularly amenable to the synthesis of complex azetidine structures. For the preparation of sulfonyl fluoride-containing azetidines, this could involve the reaction of an ABB with a sulfur-based electrophile that can be subsequently converted to a sulfonyl fluoride. Recent work has demonstrated the direct N–SF5 and N–SF4CF3 bond formation through the strain-release functionalization of 3-substituted ABBs, highlighting the potential of this approach for installing sulfur-fluorine motifs. chemrxiv.org

The general scheme for a strain-release reaction of an ABB is as follows:

This methodology offers a modular approach to a wide range of substituted azetidines and is a promising avenue for the synthesis of this compound and its analogues. nih.gov

Multicomponent Coupling Protocols for Azetidine Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient means of constructing complex molecular architectures in a single synthetic operation by combining three or more starting materials. While the application of MCRs to the direct synthesis of this compound is not yet widely reported, related strategies for assembling substituted azetidines suggest the feasibility of this approach.

For instance, a copper-catalyzed three-component reaction between a sulfonyl azide, an alkyne, and a 2-aminothiophenol-derived Schiff base has been developed for the one-pot synthesis of disulfide-linked N-sulfonylazetidin-2-imines. researchgate.net This reaction proceeds through a cascade involving a click reaction and a formal [2+2] cycloaddition. researchgate.net The development of similar MCRs that could directly incorporate the 3-hydroxy and 1-sulfonyl fluoride functionalities would represent a significant advancement in the synthesis of this target molecule.

Methodologies for the Regio- and Chemoselective Installation of the Sulfonyl Fluoride Moiety

The introduction of the sulfonyl fluoride group onto the azetidine nitrogen is a crucial transformation that requires methods that are compatible with the potentially sensitive 3-hydroxyazetidine core.

Oxidative Fluorination Techniques for Sulfur(II) to Sulfur(VI) Transformation

Oxidative fluorination provides a direct route to sulfonyl fluorides from lower oxidation state sulfur precursors, such as thiols or disulfides. This transformation simultaneously forms the S=O bonds and the S-F bond.

An electrochemical approach has been developed for the oxidative coupling of thiols and potassium fluoride to generate sulfonyl fluorides. nih.govacs.orgnih.gov This method is advantageous as it avoids the use of harsh chemical oxidants and utilizes a readily available and safe fluoride source. nih.govacs.org The reaction proceeds under mild conditions and has shown a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols. nih.gov Adapting this methodology to a 3-hydroxyazetidine-derived thiol would be a direct route to the target compound.

Another notable method involves the use of Selectfluor® as both the oxidant and the fluorine source for the conversion of thiols or disulfides to sulfonyl fluorides. ccspublishing.org.cn

| Starting Material | Reagents | Key Features |

| Thiols/Disulfides | KF, Pyridine, CH3CN/1M HCl (Electrochemical) | Mild, environmentally benign, avoids stoichiometric oxidants. nih.govacs.org |

| Thiols/Disulfides | Selectfluor® | Acts as both oxidant and fluorine source. ccspublishing.org.cn |

Halogen-Fluoride Exchange Reactions (e.g., from Sulfonyl Chlorides)

The most classical and widely used method for the synthesis of sulfonyl fluorides is the halogen-fluoride exchange reaction, typically involving the conversion of a sulfonyl chloride to a sulfonyl fluoride. nih.govacs.org This two-step process first involves the synthesis of the corresponding 3-hydroxyazetidine-1-sulfonyl chloride, which is then treated with a fluoride salt to effect the exchange.

The initial step, the formation of the sulfonyl chloride, can be achieved by the oxidative chlorination of a suitable sulfur precursor. For example, aqueous sodium hypochlorite (B82951) can be used to convert thiols to sulfonyl chlorides in situ. ccspublishing.org.cnrhhz.net

Once the sulfonyl chloride is formed, various fluoride sources can be employed for the exchange reaction. Potassium fluoride (KF) is a common choice, often used in a biphasic water/acetone mixture. organic-chemistry.org Other reagents such as potassium bifluoride (KHF2) have also been utilized. mdpi.com

| Sulfonyl Chloride Precursor | Fluoride Source | Reaction Conditions |

| 3-Hydroxyazetidine-1-sulfonyl chloride | KF | Water/acetone biphasic mixture. organic-chemistry.org |

| 3-Hydroxyazetidine-1-sulfonyl chloride | KHF2 | Various solvents. mdpi.com |

This method is generally reliable and applicable to a wide range of substrates, making it a workhorse in the synthesis of sulfonyl fluorides. researchgate.net

Direct Sulfonyl Fluoride Incorporation via Sulfuryl Fluoride or Related Reagents

The most direct method for the synthesis of this compound involves the reaction of 3-hydroxyazetidine with a suitable sulfonylating agent. Sulfuryl fluoride (SO₂F₂) is a common and effective reagent for this transformation. The reaction typically proceeds by deprotonating the starting 3-hydroxyazetidine, often supplied as a hydrochloride salt, with a suitable base to generate the free secondary amine. This nucleophilic amine then attacks the electrophilic sulfur center of sulfuryl fluoride, displacing a fluoride ion to form the stable N-S bond of the desired sulfonyl fluoride.

The choice of base and solvent is critical to ensure high yields and minimize side reactions. Non-nucleophilic organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are frequently employed in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The reaction is generally performed at reduced temperatures to control its exothermicity.

A plausible reaction scheme is outlined below:

Figure 1: Proposed synthesis of this compound via direct reaction with sulfuryl fluoride.

Figure 1: Proposed synthesis of this compound via direct reaction with sulfuryl fluoride.While direct literature precedents for this specific transformation on 3-hydroxyazetidine are not extensively detailed, the methodology is well-established for the N-sulfonylation of a wide range of secondary amines.

Table 1: Representative Conditions for N-Sulfonylation of Secondary Amines

| Amine Substrate | Reagent | Base | Solvent | Temperature | Yield |

| Piperidine | SO₂F₂ | Triethylamine | Dichloromethane | 0 °C to rt | High |

| Morpholine | SO₂F₂ | Pyridine | Tetrahydrofuran | 0 °C | Good |

| Azetidine | SO₂F₂ | DIPEA | Acetonitrile | rt | N/A |

Note: This table represents general conditions for N-sulfonylation and serves as a model for the synthesis of this compound.

Directed Functional Group Interconversions and Stereoselective Manipulation at the Azetidine Hydroxyl Position

Once the this compound scaffold is assembled, the hydroxyl group at the C3 position offers a handle for further functionalization and stereochemical manipulation. Such modifications are crucial for exploring the structure-activity relationship (SAR) in drug discovery programs.

A key stereoselective manipulation is the inversion of the C3 stereocenter. This is classically achieved via the Mitsunobu reaction . wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of a secondary alcohol to a variety of other functional groups with a clean inversion of stereochemistry. wikipedia.org For instance, reacting the (R)-3-hydroxyazetidine-1-sulfonyl fluoride with a carboxylic acid (e.g., benzoic acid), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) would yield the corresponding (S)-ester. Subsequent hydrolysis of the ester would furnish the enantiomeric (S)-3-hydroxyazetidine-1-sulfonyl fluoride.

Table 2: Potential Functional Group Interconversions at the C3-Position

| Reaction Type | Reagents | Product Functional Group | Stereochemical Outcome |

| Mitsunobu Esterification | RCO₂H, PPh₃, DEAD/DIAD | Ester (-OCOR) | Inversion |

| Mitsunobu Azidation | HN₃ (or DPPA), PPh₃, DEAD | Azide (-N₃) | Inversion |

| Nucleophilic Substitution | MsCl/TsCl, then NaN₃ | Azide (-N₃) | Inversion (two steps) |

| Deoxyfluorination | DAST, Deoxo-Fluor® | Fluoro (-F) | Inversion |

Note: These proposed transformations are based on established methods for alcohols and N-protected 3-hydroxyazetidines. DPPA = Diphenylphosphoryl azide; DAST = Diethylaminosulfur trifluoride.

Furthermore, the sulfonyl fluoride moiety itself is a versatile functional group. While stable under many conditions, it can participate in Sulfur(VI)-Fluoride Exchange (SuFEx) reactions with nucleophiles like alkoxides under anionic conditions, demonstrating its potential for conjugation with complex molecules.

Optimization of Synthetic Pathways and Process Intensification Strategies

Implementation of Green Chemistry Principles in Sulfonyl Fluoride Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry can be applied to the synthesis of this compound to reduce environmental impact and improve safety. Key strategies include:

Safer Reagents: Traditional syntheses of sulfonyl fluorides often start from sulfonyl chlorides, which can be moisture-sensitive. Greener alternatives involve the synthesis from more stable precursors like thiols, disulfides, or sulfonic acids using potassium fluoride (KF) as the fluorine source.

Benign Solvents: Replacing hazardous organic solvents like dichloromethane with more environmentally friendly options is a primary goal. Research has demonstrated successful nucleophilic fluorination reactions to produce sulfonyl fluorides in water by employing surfactant-based catalytic systems. Other green solvents like cyclopentylmethyl ether (CPME) have also been used effectively in azetidine synthesis. researchgate.net

Atom Economy: One-pot procedures that combine multiple steps without isolating intermediates improve efficiency and reduce waste. For example, a one-pot conversion of a sulfonic acid to the corresponding sulfonyl fluoride avoids the isolation of the intermediate sulfonyl chloride.

Energy Efficiency: Utilizing microwave irradiation or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Advancements in Continuous Flow Synthesis Techniques for Scalable Production

For the large-scale production required for pharmaceutical development, continuous flow chemistry offers significant advantages over traditional batch processing. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the ability to safely handle highly reactive intermediates.

The synthesis of functionalized azetidines has been successfully demonstrated using flow technology. researchgate.netnih.govacs.org For example, lithiated azetidine intermediates, which can be unstable and difficult to handle in batch at scale, can be generated and functionalized in a continuous flow reactor with precise control over residence time and temperature. researchgate.netnih.govacs.org This approach allows for much higher operating temperatures compared to batch processing, accelerating reaction rates. nih.gov

A potential multi-step continuous flow process for a precursor to this compound could involve:

Ring Formation: A telescoped flow process to construct the azetidine ring.

Functionalization: In-line generation of a C3-lithiated azetidine followed by quenching with an electrophile to install the hydroxyl group (or a precursor).

N-Sulfonylation: Introduction of the sulfonyl fluoride moiety in a subsequent flow reactor.

Table 3: Advantages of Continuous Flow Synthesis for Azetidine Derivatives

| Feature | Benefit |

| Enhanced Safety | Small reactor volumes minimize the risk of thermal runaways; enables the use of hazardous reagents with greater control. |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to higher selectivity and reproducibility. |

| Scalability | Production is scaled by running the system for longer durations ("numbering-up") rather than using larger, more hazardous reactors. |

| Process Intensification | Combines multiple reaction and workup steps into a single, continuous operation, reducing plant footprint and capital cost. |

Diastereoselective and Enantioselective Synthesis Approaches Towards Chiral this compound

The C3 position of 3-hydroxyazetidine is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). For pharmaceutical applications, it is often necessary to synthesize a single enantiomer, as biological activity typically resides in one form. The synthesis of the final N-sulfonylated product in an enantiomerically pure form relies on establishing the stereochemistry of the 3-hydroxyazetidine precursor.

Several strategies have been developed for the asymmetric synthesis of chiral azetidine derivatives:

Chiral Pool Synthesis: Starting from readily available chiral molecules like amino acids. For example, L-serine or L-aspartic acid can be converted through multi-step sequences into chiral N-protected 3-hydroxyazetidines. This approach leverages the inherent chirality of the starting material. nih.gov

Catalytic Asymmetric Synthesis: This is a more versatile approach that uses a chiral catalyst to induce enantioselectivity in a reaction involving an achiral substrate. A notable method involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This strategy allows for the synthesis of chiral N-protected azetidin-3-ones with excellent enantiomeric excess (e.e.). nih.gov The resulting chiral ketone can then be stereoselectively reduced to the corresponding chiral 3-hydroxyazetidine. The choice of reducing agent (e.g., sodium borohydride) can influence the diastereoselectivity of the alcohol product.

Figure 2: Gold-catalyzed approach to chiral N-protected azetidin-3-ones, key precursors to chiral 3-hydroxyazetidines.

Figure 2: Gold-catalyzed approach to chiral N-protected azetidin-3-ones, key precursors to chiral 3-hydroxyazetidines.Diastereoselective Methods: If the azetidine ring already contains a stereocenter, new stereocenters can be introduced with diastereocontrol. For example, the copper-catalyzed difunctionalization of azetines can install two new stereogenic centers at the C2 and C3 positions with high diastereoselectivity. acs.org

Table 4: Comparison of Enantioselective Strategies for Azetidine Synthesis

| Strategy | Description | Advantages | Disadvantages |

| Chiral Pool | Utilizes naturally occurring chiral starting materials (e.g., amino acids). | Readily available starting materials; well-defined absolute stereochemistry. | Substrate scope is limited by the available chiral pool; may require lengthy synthetic sequences. |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. | High stereocontrol is often achievable; predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary, reducing overall efficiency. |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst creates a large amount of chiral product. | High atom economy; highly versatile and scalable; allows access to both enantiomers by choosing the catalyst enantiomer. | Catalyst development can be challenging and expensive; optimization of reaction conditions is often required. |

Once the enantiomerically pure N-protected 3-hydroxyazetidine is obtained, deprotection followed by the direct N-sulfonylation described in section 2.2.3 provides the final chiral target molecule, this compound, without affecting the established stereocenter.

Reactivity and Mechanistic Investigations: Elucidating the Chemical Behavior of 3 Hydroxyazetidine 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reaction Profile

The SuFEx reaction is a cornerstone of click chemistry, involving the substitution of the fluoride atom on a sulfonyl fluoride with a nucleophile. For azetidine (B1206935) sulfonyl fluorides (ASFs), this pathway is accessible, albeit under specific conditions, leading to the formation of novel sulfur(VI) derivatives.

While neutral amine nucleophiles tend to favor the deFS pathway, the SuFEx reaction of azetidine sulfonyl fluorides can be achieved with potent nucleophiles, particularly when they are in their anionic form. Research has shown that azetidine sulfonyl fluorides are amenable to SuFEx reactivity with alkoxides. A notable example is the reaction with cholesterol, demonstrating the potential for the conjugation of complex molecules through a sulfonate ester linkage.

For the closely related oxetane (B1205548) sulfonyl fluorides (OSFs), which exhibit comparable reactivity, the SuFEx pathway has been successfully demonstrated with a broader range of deprotonated nucleophiles. These include deprotonated amines, phenolates, and carboxylates (e.g., sodium trifluoroethanoate), suggesting that similar nucleophiles would be effective for 3-hydroxyazetidine-1-sulfonyl fluoride under appropriate basic conditions. The necessity of anionic nucleophiles highlights the inherent stability of the S-F bond in this class of compounds, requiring enhanced nucleophilicity to facilitate the exchange reaction over the competing deFS pathway.

The table below summarizes the observed SuFEx reactivity for azetidine and related oxetane sulfonyl fluorides.

| Nucleophile Class | Example Nucleophile | Activating Agent | Observed SuFEx Product |

| Alkoxides | Cholesterol | Base | Sulfonate Ester |

| Deprotonated Amines | Amine | nBuLi | Sulfonamide |

| Phenolates | Phenol | NaH or Cs₂CO₃ | Sulfonate Ester |

| Carboxylates* | Sodium Trifluoroethanoate | - | Mixed Anhydride |

*Data from analogous oxetane sulfonyl fluorides, suggesting potential reactivity for azetidine sulfonyl fluorides.

The broader field of SuFEx chemistry has seen significant advancements through the development of various catalytic systems to enhance the rate and scope of the fluoride exchange reaction. Generally, tertiary amines and other Lewis bases are known to accelerate SuFEx reactions. More advanced catalytic systems employing organocatalysts such as 1-hydroxybenzotriazole (B26582) (HOBt) and N-heterocyclic carbenes (NHCs), as well as metal-based Lewis acids like Ca(NTf₂)₂, have been developed for the amidation of a wide range of sulfonyl fluorides. researchgate.netresearchgate.net These catalysts function by activating the sulfonyl fluoride, the nucleophile, or both, thereby lowering the activation energy for the substitution reaction.

However, to date, specific studies on the application of organocatalytic or metal-catalyzed enhancements for the SuFEx reactions of this compound itself have not been reported. The inherent propensity of this substrate to undergo the competing deFS pathway, especially with amine nucleophiles, presents a significant challenge in developing selective SuFEx catalysis. Future research in this area would need to focus on catalysts that can selectively promote nucleophilic attack at the sulfur center without facilitating the heterolysis of the C-S bond that initiates the deFS cascade.

The substrate scope for the SuFEx reaction of this compound and its derivatives is largely dictated by the requirement for strong, anionic nucleophiles. As such, the reaction is most successful with nucleophiles that can be readily deprotonated without undergoing side reactions. The successful reaction with a complex molecule like cholesterol underscores that sterically hindered alcohols can be effective substrates. acs.org

Based on analogous systems, the functional group tolerance under SuFEx conditions is expected to be broad for functionalities that are stable to the basic conditions required for nucleophile activation. However, functional groups that are sensitive to strong bases, such as esters susceptible to hydrolysis or molecules with acidic protons prone to deprotonation, may be incompatible. The delicate balance between SuFEx and deFS reactivity remains a key consideration when exploring the substrate scope for these strained-ring systems.

Defluorosulfonylation (deFS) Pathway and Carbocation Generation

The defluorosulfonylation (deFS) pathway represents a distinct and highly useful mode of reactivity for this compound and its derivatives. This pathway involves the formal loss of SO₂ and fluoride, leading to the generation of a highly reactive azetidinyl carbocation intermediate, which can then be trapped by a wide array of nucleophiles.

The deFS pathway is typically initiated by mild thermal activation. For instance, reacting a protected derivative of this compound with an amine nucleophile at 60 °C in the presence of a base like triethylamine (B128534) or potassium carbonate effectively promotes the deFS reaction. Under these conditions, no SuFEx reactivity is observed with neutral amine nucleophiles. nih.gov The reaction proceeds via the formation of a planar azetidinyl carbocation, a highly reactive intermediate.

Kinetic studies comparing the deFS process of an N-Cbz protected 3-aryl-azetidine sulfonyl fluoride with its analogous oxetane sulfonyl fluoride have been conducted by monitoring the reaction progress at 60 °C. These studies revealed that the azetidine sulfonyl fluoride is more reactive, proceeding to completion faster than the oxetane analogue. This suggests a lower activation barrier for the formation of the azetidinyl carbocation compared to the oxetanyl carbocation, likely due to the electronic effects of the nitrogen atom in the azetidine ring.

Once formed, the azetidinyl carbocation is a potent electrophile that can be efficiently trapped by a wide variety of nucleophilic species. This has been demonstrated with a broad scope of nucleophiles, showcasing the synthetic utility of the deFS pathway for accessing diverse 3-substituted azetidines.

The trapping of the azetidinyl carbocation has been shown to be highly efficient, with a wide range of functional groups being well-tolerated in the nucleophilic partner. This includes sensitive functionalities such as free alcohols, tertiary amines, esters, and pyridines. The reaction has been successfully applied to the late-stage functionalization of complex molecules, such as fluoxetine (B1211875) and amlodipine, without compromising their core structures. acs.org

The diversity of nucleophiles that can effectively trap the azetidinyl carbocation is a testament to the high reactivity of this intermediate. The table below provides a summary of the types of nucleophiles that have been successfully employed in the deFS reaction with azetidine sulfonyl fluorides.

| Nucleophile Class | Example Nucleophile | Resulting 3-Substituted Azetidine |

| Amines | Morpholine | 3-Amino-azetidine |

| NH-Azoles | Imidazole | 3-(Azolyl)-azetidine |

| Sulfoximines | NH-sulfoximine | 3-(Sulfoximinyl)-azetidine |

| Phosphorus Nucleophiles | Triethylphosphite | 3-Azetidinylphosphonate |

| Complex Pharmaceuticals | Fluoxetine | 3-(Fluoxetine-derived)-azetidine |

This efficient trapping process allows for the modular construction of novel 3,3-disubstituted azetidine derivatives, which are valuable motifs in medicinal chemistry. The deFS pathway of this compound thus provides a powerful platform for the rapid diversification of molecular scaffolds. acs.orgdigitellinc.com

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects and Spectroscopic Interrogation

Kinetic Isotope Effects (KIEs) are a powerful tool for determining reaction mechanisms by observing changes in reaction rates when an atom is replaced by one of its heavier isotopes. acs.orgprinceton.edu For this compound, KIE studies could provide significant insight into transition state structures and rate-determining steps for its various transformations.

Primary KIEs are observed when a bond to the isotopically labeled atom is broken in the rate-determining step. princeton.edu For instance, in a base-mediated reaction involving the deprotonation of the C3-hydroxyl group, substituting the hydroxyl proton with deuterium (B1214612) (O-D) would be expected to exhibit a primary KIE. Similarly, if a reaction mechanism involved the cleavage of the C3-H bond, a significant primary KIE (kH/kD) would be anticipated.

Secondary KIEs arise from isotopic substitution at a position not directly involved in bond cleavage. acs.org These effects can reveal changes in hybridization or steric environment at the labeled position during the transition state. For example, a nucleophilic attack at the sulfur atom of the sulfonyl fluoride moiety would likely proceed through a trigonal bipyramidal transition state. Isotopic labeling at the C2 and C4 positions of the azetidine ring could probe the degree of ring strain alteration in this transition state.

Spectroscopic interrogation methods, such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would be invaluable for monitoring the progress of reactions involving this compound. These techniques allow for the real-time observation of reactant consumption, product formation, and the potential detection of transient intermediates, thereby complementing the mechanistic data obtained from KIE studies. For reactions involving the sulfonyl fluoride group, a moiety known for its unique stability and reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, these studies would be particularly revealing. sigmaaldrich.comnih.gov

Table 1: Hypothetical Kinetic Isotope Effects for Reactions of this compound

| Reaction Type | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |

| Nucleophilic attack at Sulfur | None | 1.0 | No C-H bond breaking in RDS. |

| E2 Elimination (hypothetical) | C3-H -> C3-D | 4.0 - 7.0 | C-H bond cleavage in the rate-determining step. princeton.edu |

| O-Alkylation | O-H -> O-D | 1.5 - 2.5 | O-H bond weakening in the transition state. |

| Solvolysis (SN1-like at C3) | C3-H -> C3-D | 0.9 - 1.2 | Change in hybridization at C3 in the transition state. |

Reactivity Modalities of the Hydroxyl Group on the Azetidine Scaffold

The secondary hydroxyl group at the C3 position is a key site for molecular diversification, enabling a range of transformations to expand the structural complexity of the parent molecule.

Derivatization Strategies for Expanding Molecular Complexity (e.g., Etherification, Esterification)

The hydroxyl group of this compound is expected to undergo typical reactions of a secondary alcohol, such as etherification and esterification, to generate a library of new derivatives.

Etherification: The formation of ethers can be achieved under various conditions. For example, the Williamson ether synthesis, involving deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide, would yield the corresponding ether.

Esterification: Esters can be readily prepared by reacting the alcohol with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine), or directly with carboxylic acids under acid catalysis (Fischer esterification). The sulfonyl fluoride moiety is generally stable under these conditions. sigmaaldrich.com

These derivatization strategies allow for the introduction of a wide array of functional groups, enabling the modulation of the molecule's physicochemical properties.

Table 2: Potential Derivatization Reactions of the C3-Hydroxyl Group

| Reaction Type | Reagent | Product Class |

| Etherification | Methyl iodide, NaH | Methyl Ether |

| Etherification | Benzyl bromide, NaH | Benzyl Ether |

| Esterification | Acetyl chloride, Pyridine | Acetate Ester |

| Esterification | Benzoyl chloride, Pyridine | Benzoate Ester |

| Silylation | tert-Butyldimethylsilyl chloride, Imidazole | Silyl Ether |

Intramolecular Participation in Cyclizations or Rearrangement Processes

The proximity of the hydroxyl group to the strained azetidine ring allows for its potential participation in intramolecular reactions. After conversion of the hydroxyl group into a good leaving group (e.g., tosylate, mesylate), intramolecular nucleophilic attack by the nitrogen atom could, in principle, lead to the formation of a highly strained 1-azabicyclo[1.1.0]butane cation, although this is a high-energy pathway.

A more plausible scenario involves the hydroxyl group acting as an internal nucleophile. For instance, in a molecule bearing an appropriate electrophilic center on a side chain attached elsewhere, the C3-hydroxyl could participate in a ring-forming reaction. Such intramolecular aminolysis reactions have been used to construct azetidine rings from epoxy amines, highlighting the utility of proximate functional groups in cyclization strategies. nih.gov

Characteristic Transformations of the Azetidine Ring System

The N-sulfonylated azetidine ring is a strained four-membered heterocycle, making it susceptible to a variety of transformations that are less common in larger, more stable ring systems.

Studies on Ring Expansion and Contraction Reactions

The strain inherent in the azetidine ring provides a thermodynamic driving force for ring expansion reactions. N-sulfonylated aziridines are known to undergo ring expansion to N-sulfonylazetidines, suggesting that the analogous expansion of N-sulfonylazetidines to pyrrolidines is a feasible transformation. rsc.org For example, reaction with a rhodium-bound carbene could potentially lead to a formal [3+2] cycloaddition or ylide formation followed by rearrangement to afford a substituted pyrrolidine. nih.gov

Ring contraction of azetidines is less common but has been achieved from related systems. For instance, a robust synthesis of N-sulfonylazetidines has been developed via the ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govacs.orgacs.org While a direct contraction of the this compound ring is not straightforward, a multi-step sequence involving oxidation of the hydroxyl group to a ketone followed by a Favorskii-type rearrangement could theoretically yield a cyclopropanecarboxamide (B1202528) derivative. harvard.edu

Functionalization at Stereocenters and Other Azetidine Positions

Beyond derivatization of the existing hydroxyl group at the C3 stereocenter, the introduction of new functional groups at other positions on the azetidine ring is a key strategy for creating diverse molecular scaffolds. The electron-withdrawing N-sulfonyl group acidifies the adjacent protons at the C2 and C4 positions, enabling regioselective deprotonation.

This strategy, known as directed metalation, typically involves treating the N-protected azetidine (with the C3-hydroxyl group suitably protected) with a strong base like n-butyllithium or sec-butyllithium. The resulting lithiated intermediate can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, carbon dioxide) to install substituents at the C2 or C4 position. This approach allows for the stereoselective functionalization of the azetidine ring, leading to highly substituted and complex products. uni-muenchen.deacs.org The development of methods for the synthesis of 2- and 3-substituted azetidines is an active area of research, reflecting the importance of these motifs in medicinal chemistry. acs.orgacs.org

Computational and Theoretical Insights into Reaction Energetics and Mechanisms

Computational modeling has become an indispensable tool for understanding complex chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, theoretical studies are crucial for predicting its reactivity with various nucleophiles, understanding the stability of its different conformations, and elucidating the detailed mechanisms of its transformations.

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules and, consequently, to map out the potential energy surfaces of chemical reactions. By identifying transition states and calculating their corresponding activation energies, DFT allows for a quantitative understanding of reaction kinetics and mechanisms. For this compound, several key reaction pathways are of interest.

One primary reaction is the Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction involving the nucleophilic substitution at the sulfur center. nih.gov DFT calculations on model systems, such as the reaction of methanesulfonyl fluoride with methylamine, have shown that this process typically proceeds through a single, non-synchronous SN2-type transition state. nih.gov The reaction barrier is significantly lowered by the presence of a base, which increases the nucleophilicity of the attacking amine. nih.gov For this compound reacting with a generic amine nucleophile (R-NH₂), a similar pathway is expected. DFT calculations can elucidate the geometry of the trigonal bipyramidal transition state and quantify the activation energy.

A second plausible reaction involves the strained azetidine ring. The ring strain in azetidines makes them susceptible to ring-opening reactions, particularly after activation of the nitrogen atom. nih.gov In the presence of acid, the azetidine nitrogen can be protonated, forming an azetidinium ion. This enhances the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack. DFT studies can be employed to compare the activation barriers for nucleophilic attack at the C2 and C4 positions, thereby predicting the regioselectivity of the ring-opening process. nih.gov The nature of the substituent at the C3 position (the hydroxyl group) would be expected to influence this regioselectivity through steric and electronic effects.

The intramolecular reactivity involving the 3-hydroxy group represents a third area of investigation. Under basic conditions, the deprotonated hydroxyl group could act as an internal nucleophile, attacking the electrophilic sulfur center. This would lead to the formation of a strained, bicyclic intermediate. DFT calculations would be critical in determining the energetic feasibility of such an intramolecular cyclization compared to intermolecular reactions.

Illustrative DFT-calculated activation energies for these proposed pathways are presented in the table below.

| Reaction Pathway | Nucleophile | Conditions | Calculated Activation Energy (ΔG‡, kcal/mol) |

| SuFEx at Sulfur Center | Methylamine | Base-catalyzed | 15.2 |

| Azetidine Ring-Opening | Chloride (from HCl) | Acid-catalyzed | 22.5 |

| Intramolecular Cyclization | Internal Hydroxide | Base-catalyzed | 18.9 |

| This table contains representative data derived from computational chemistry principles for illustrative purposes. |

These hypothetical values suggest that the SuFEx reaction is kinetically favored over the acid-catalyzed ring-opening. The intramolecular pathway also appears competitive, highlighting the importance of reaction conditions in directing the chemical outcome.

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations are essential for understanding how its conformational flexibility influences its reactivity. nih.gov Four-membered rings like azetidine are not planar but exist in puckered conformations. nih.govrsc.org The substituents on the ring can adopt pseudo-axial or pseudo-equatorial positions, and the energy difference between these conformers can affect their relative populations and reactivity.

MD simulations can be used to explore the conformational landscape of this compound in various solvents. Key areas of investigation include:

Ring Puckering: Quantifying the degree of puckering in the azetidine ring and the energy barrier to ring inversion.

Substituent Orientation: Determining the preferred orientation (axial vs. equatorial) of the hydroxyl group. This is crucial as the accessibility of the hydroxyl group for intermolecular reactions or its proximity to the sulfonyl fluoride for intramolecular reactions is conformation-dependent.

Solvent Effects: Simulating the explicit interactions between the molecule and solvent to understand how solvation affects conformational equilibria and the stability of reactive intermediates. rsc.org

The table below presents a hypothetical conformational analysis based on MD simulations.

| Conformer | -OH Group Orientation | Ring Puckering Angle (degrees) | Relative Population (%) |

| A | Pseudo-equatorial | 25 | 78 |

| B | Pseudo-axial | 23 | 22 |

| This table contains representative data derived from computational chemistry principles for illustrative purposes. |

This illustrative data suggests that the conformer with the pseudo-equatorial hydroxyl group is thermodynamically more stable and thus more populated. This implies that reactions requiring an accessible equatorial hydroxyl group would be favored over processes that necessitate the less stable axial conformation. The synergy between DFT and MD simulations provides a comprehensive theoretical framework for understanding the complex reactivity of this compound, guiding future synthetic applications and mechanistic studies.

Strategic Applications: Harnessing 3 Hydroxyazetidine 1 Sulfonyl Fluoride in Chemical Synthesis and Chemical Biology

Utility as a Modular Building Block for Novel Chemical Architectures

The unique structural and reactive properties of 3-hydroxyazetidine-1-sulfonyl fluoride (B91410) have positioned it as a valuable modular building block in contemporary chemical synthesis. Its strained four-membered ring and the presence of a reactive sulfonyl fluoride group allow for its incorporation into a variety of molecular frameworks, enabling the exploration of novel chemical space. This section will detail its application in the design and synthesis of diverse azetidine-containing scaffolds for drug discovery and its use in the construction of complex molecular architectures.

Design and Synthesis of Diverse Azetidine-Containing Scaffolds for Drug Discovery Programs

The azetidine (B1206935) motif is of significant interest in medicinal chemistry, often serving as a bioisosteric replacement for other cyclic systems. The synthesis and diversification of densely functionalized azetidine ring systems are crucial for generating lead-like molecules, particularly for challenging targets such as those in the central nervous system (CNS). nih.govfigshare.com The incorporation of the 3-hydroxyazetidine-1-sulfonyl fluoride core allows for the creation of diverse libraries of fused, bridged, and spirocyclic ring systems. nih.govfigshare.com

The generation of these scaffolds often begins with multi-gram scale synthesis of a core azetidine system, which can then be subjected to a variety of chemical transformations to introduce molecular diversity. nih.gov For instance, a key strategy involves functional group pairing reactions to generate skeletal diversity. This can include the reduction of a nitrile to a primary amine, followed by protection and subsequent reactions to build more complex structures. nih.gov

A notable application is in the development of CNS-focused libraries. The physicochemical properties of the resulting compounds, such as molecular weight, lipophilicity, and polar surface area, are critical for blood-brain barrier penetration. Therefore, the design of these scaffolds is often guided by computational analysis to ensure favorable drug-like properties. nih.gov The solid-phase synthesis of large libraries of spirocyclic azetidines has also been described, demonstrating the modularity of this building block approach. nih.govfigshare.com

The table below summarizes representative azetidine-based scaffolds developed for drug discovery programs.

Construction of Complex Molecular Architectures through Convergent and Divergent Synthesis

The concept of divergent synthesis is particularly powerful when utilizing modular building blocks like this compound. Starting from a common azetidine core, a multitude of structurally distinct molecules can be generated by applying different reaction conditions or reagents. nih.gov This approach allows for the efficient exploration of chemical space around a privileged scaffold.

One example of a divergent approach involves the use of a protected azetidine intermediate that can undergo various transformations. For instance, N-alkylation with different electrophiles can introduce a wide range of substituents. nih.gov Subsequent reactions, such as ring-closing metathesis, can then be employed to construct more complex fused or bridged ring systems. nih.gov The choice of catalyst and reaction conditions can be used to control the stereochemical outcome of these transformations, leading to the synthesis of specific stereoisomers.

The reactivity of the sulfonyl fluoride group can be harnessed in these synthetic strategies. While typically employed for its reactivity towards biological nucleophiles, it can also participate in a range of chemical transformations, such as Sulfur(VI) Fluoride Exchange (SuFEx) reactions, to form sulfonamides and sulfonate esters. nih.gov

Applications in Bioconjugation and Protein Modification Strategies

The unique reactivity of the sulfonyl fluoride group makes this compound a valuable tool in chemical biology, particularly for bioconjugation and protein modification. The ability to form stable covalent bonds with specific amino acid residues allows for the development of highly selective chemical probes and ligands.

Chemoselective Reactivity Towards Specific Biological Nucleophiles (e.g., Lysine, Tyrosine, Serine Residues)

Sulfonyl fluorides have emerged as useful electrophiles for targeting multiple nucleophilic amino acid residues beyond cysteine. nih.gov They exhibit reactivity towards the side chains of lysine, tyrosine, and serine, making them versatile functional groups for the development of covalent modifiers. nih.govnih.gov The prevalence of these residues in protein binding pockets makes sulfonyl fluorides promising for the development of covalent inhibitors for a wide range of proteins. nih.gov

The reactivity of the sulfonyl fluoride group can be tuned by modifying the substitution pattern on the azetidine ring. This allows for the development of probes with a desired balance of reactivity and stability for specific applications. nih.gov For example, in the context of developing chemical probes, it is desirable to have a functionality that is sufficiently reactive to modify its target protein but also stable enough to avoid rapid hydrolysis in aqueous environments. nih.gov

The table below summarizes the reactivity of sulfonyl fluorides with different amino acid residues.

Development of Covalent Ligands and Activity-Based Probes

The ability of sulfonyl fluorides to form covalent bonds with specific amino acid residues has been exploited in the development of covalent ligands and activity-based probes (ABPs). These tools are invaluable for studying protein function, identifying new drug targets, and validating the engagement of small molecules with their intended targets.

Covalent ligands incorporating a sulfonyl fluoride warhead can be designed to target specific proteins by incorporating a scaffold that provides reversible binding affinity. nih.gov This positions the sulfonyl fluoride group in close proximity to a nucleophilic residue in the binding pocket, facilitating covalent bond formation. This strategy has been successfully applied to develop covalent inhibitors for a variety of protein classes.

Activity-based probes are another important application of sulfonyl fluorides. These probes typically consist of a reactive group (the sulfonyl fluoride), a recognition element, and a reporter tag. The recognition element directs the probe to a specific class of enzymes, and the reactive group forms a covalent bond with an active site residue, allowing for the detection and quantification of enzyme activity. Sulfonyl fluoride-based probes have been used to profile the activity of serine proteases and other enzymes. researchgate.net

Integration into Protein Functionalization and Labeling Methodologies

The chemoselective reactivity of sulfonyl fluorides makes them well-suited for integration into broader protein functionalization and labeling methodologies. These methods aim to attach specific chemical moieties, such as fluorescent dyes, affinity tags, or therapeutic agents, to a protein of interest in a site-specific manner.

One approach involves the use of sulfonyl fluoride-containing chemical probes that can be used to label specific proteins in complex biological mixtures, such as cell lysates or even live cells. nih.govresearchgate.net This allows for the identification of protein targets of a particular small molecule or the profiling of changes in protein expression or activity under different conditions.

Furthermore, the modular nature of this compound allows for the synthesis of bifunctional molecules that can be used for protein labeling. For example, a molecule could be designed with an azetidine-sulfonyl fluoride group for covalent attachment to a protein and another functional group for subsequent click chemistry reactions. This would allow for a two-step labeling strategy, providing greater flexibility and control over the labeling process.

Design and Synthesis of Advanced Molecular Probes

The unique reactivity and structural characteristics of the this compound scaffold make it a valuable building block for the creation of sophisticated molecular probes. These tools are instrumental in chemical biology for interrogating complex biological systems, identifying protein targets, and elucidating mechanisms of action.

The development of molecular probes often involves the incorporation of reporter groups, such as fluorophores, or photo-reactive moieties for covalent target engagement. The this compound framework is well-suited for the synthesis of such advanced probes.

Fluorescently Tagged Probes: The azetidine ring can be strategically integrated into fluorescent molecules to enhance their physicochemical properties. Research has shown that incorporating azetidine-containing heterospirocycles can improve the performance of various fluorophores by increasing their brightness, photostability, and water solubility without compromising cell permeability. For example, modifying N,N-dimethyladenine analogues with 3-substituted azetidines has been shown to produce highly emissive and responsive fluorophores. The synthetic accessibility of the this compound scaffold allows for its conjugation to a wide array of fluorescent backbones, such as coumarins or rhodamines, through standard chemical transformations targeting the hydroxyl group or by leveraging the reactivity of the sulfonyl fluoride.

Photoaffinity Labeling (PAL) Probes: The sulfonyl fluoride group itself is a privileged "warhead" for covalent modification of proteins, reacting with multiple nucleophilic amino acid residues including serine, threonine, lysine, and tyrosine. This inherent reactivity can be harnessed in the design of photoaffinity probes. By appending a photo-activatable group, such as a benzophenone, diazirine, or arylazide, to the azetidine scaffold, a probe can be generated that first binds non-covalently to its target protein and is then permanently cross-linked upon UV irradiation. Sulfonyl fluorides have been successfully incorporated into clickable photoaffinity probes to target enzymes like γ-secretase. Studies have demonstrated that arylsulfonyl fluorides can be highly efficient and selective affinity labels, in some cases more effective than traditional photoaffinity groups like arylazides, for covalently capturing and identifying unknown protein targets from cell lysates.

The general strategy for developing these probes is outlined in the table below.

| Probe Type | Design Strategy | Key Functional Groups | Application |

| Fluorescent | Conjugation of the azetidine scaffold to a known fluorophore (e.g., coumarin, rhodamine, fluorescein). | Azetidine ring, Hydroxyl group (for linkage), Fluorophore core. | Real-time visualization of target engagement and localization in living cells. |

| Photoaffinity | Incorporation of a photo-activatable moiety (e.g., benzophenone, diazirine) onto the azetidine backbone. | Sulfonyl fluoride (covalent warhead), Photo-reactive group. | Covalent labeling and subsequent identification of protein binding partners. |

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule or to elucidate reaction mechanisms in biological systems. This compound can be isotopically labeled in several ways to facilitate such studies, primarily through mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Stable Isotope Labeling: Non-radioactive heavy isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be incorporated into the azetidine ring. This is typically achieved by using isotopically enriched starting materials during the chemical synthesis of the azetidine heterocycle. For instance, the use of ¹³C- or ¹⁵N-labeled precursors would allow for the precise tracking of the scaffold within a complex biological matrix. These labeled compounds are invaluable for quantitative proteomics, metabolic flux analysis, and for NMR-based structural studies of drug-protein interactions.

Radiolabeling: The sulfonyl fluoride moiety is particularly amenable to radiolabeling with Fluorine-18 (B77423) (¹⁸F), a positron emitter widely used in Positron Emission Tomography (PET) imaging. The synthesis of ¹⁸F-labeled arylsulfonyl fluorides can be accomplished via a nucleophilic fluoride-chloride exchange reaction, where a sulfonyl chloride precursor is treated with [¹⁸F]fluoride. This strategy allows for the development of PET imaging agents to visualize the distribution and target engagement of drugs or probes derived from the this compound scaffold in vivo.

| Isotope | Labeling Strategy | Precursor | Detection Method | Application |

| ²H, ¹³C, ¹⁵N | Use of isotopically enriched starting materials in the synthesis of the azetidine ring. | Labeled synthetic precursors. | Mass Spectrometry, NMR Spectroscopy. | Mechanistic studies, metabolic tracking, quantitative proteomics. |

| ¹⁸F | Nucleophilic [¹⁸F]fluoride exchange on a corresponding sulfonyl chloride precursor. | 3-Hydroxyazetidine-1-sulfonyl chloride. | Positron Emission Tomography (PET). | In vivo imaging of probe distribution and target occupancy. |

Contributions to Targeted Protein Degradation Technologies (e.g., as PROTAC Linker Components)

Targeted protein degradation, particularly through Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy.

Azetidine sulfonyl fluorides, including this compound, are being explored as innovative components for PROTAC linkers. The rigid, three-dimensional structure of the azetidine ring offers a distinct advantage over traditional, more flexible alkyl or PEG linkers by providing better control over the spatial orientation of the two binding ligands. This can facilitate the formation of a productive ternary complex (Target-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

Recent research has demonstrated the utility of azetidine sulfonyl fluorides as versatile motifs for linker construction. Through a defluorosulfonylative (deFS) coupling reaction, these compounds can react with a range of nucleophiles under mild conditions. This chemistry has been successfully applied to couple azetidine scaffolds with E3 ligase recruiters such as pomalidomide (B1683931) and its derivatives, thereby generating novel degrader motifs and PROTAC linkers. The azetidine core can serve as a branching point, allowing for functionalization in multiple vectors to optimize linker length and geometry.

Advancements in Chemical Space Exploration and Diversity-Oriented Synthesis Using Azetidine Sulfonyl Fluorides

Expanding the accessible chemical space with novel, three-dimensional molecular scaffolds is a primary goal in modern drug discovery. Small, saturated heterocycles like azetidines are highly sought after as they can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while providing sp³-rich character.

Azetidine sulfonyl fluorides are powerful reagents for diversity-oriented synthesis (DOS), a strategy that aims to rapidly generate libraries of structurally diverse small molecules. The utility of these compounds stems from their divergent reactivity, allowing them to participate in at least two distinct reaction pathways:

Defluorosulfonylative (deFS) Coupling: Under mild thermal conditions, azetidine sulfonyl fluorides can act as precursors to a four-membered ring carbocation. This reactive intermediate can be trapped by a wide variety of nucleophiles, including complex drug fragments, to form new C-N, C-O, C-S, and C-P bonds. This pathway enables the facile incorporation of the azetidine motif into diverse molecular architectures.

Sulfur-Fluoride Exchange (SuFEx) Chemistry: Under anionic conditions, the reactivity can be tuned to the sulfonyl fluoride group. This "click chemistry" reaction allows for the rapid and efficient formation of stable sulfonamide or sulfonate ester linkages by reacting with amines or alcohols, respectively.

This dual reactivity allows chemists to use a single azetidine sulfonyl fluoride building block to generate a vast array of novel compounds with diverse skeletal frameworks and functional groups. This approach significantly accelerates the exploration of new chemical space and provides a robust platform for the discovery of novel bioactive molecules.

Advanced Structural and Spectroscopic Characterization: In Depth Analysis of 3 Hydroxyazetidine 1 Sulfonyl Fluoride

Conformational Analysis of the Azetidine (B1206935) Ring and Sulfonyl Fluoride (B91410) Moiety

The conformational landscape of 3-Hydroxyazetidine-1-sulfonyl fluoride would be of significant interest, particularly the puckering of the four-membered azetidine ring and the rotational orientation of the sulfonyl fluoride group relative to the ring.

X-ray Crystallography for Precise Solid-State Structural and Conformational Elucidation

X-ray crystallography would provide the most definitive, atomic-resolution picture of the molecule's solid-state structure. This technique would yield precise measurements of bond lengths, bond angles, and dihedral angles, confirming the connectivity and offering insight into intermolecular interactions such as hydrogen bonding involving the hydroxyl group. A search of crystallographic databases did not yield a structure for this compound.

Solution-State Conformational Studies via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY, COSY, HSQC, HMBC)

In the absence of a crystal structure, advanced NMR techniques would be crucial for elucidating the molecule's conformation in solution.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the attachment of the sulfonyl fluoride group to the azetidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly important for conformational analysis, as it detects through-space proximity of protons. This could help determine the relative orientation of the hydroxyl group and the protons on the azetidine ring, as well as the preferred conformation of the sulfonyl fluoride moiety.

No specific 2D NMR spectral data for this compound is currently available.

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification (e.g., Fourier-Transform Infrared (FT-IR), Raman Spectroscopy)

FT-IR and Raman spectroscopy would provide information about the vibrational modes of the molecule, confirming the presence of key functional groups. Expected characteristic vibrational frequencies would include:

O-H stretch: A broad band, typically around 3200-3600 cm⁻¹, from the hydroxyl group.

S=O stretches: Strong, characteristic bands for the symmetric and asymmetric stretching of the sulfonyl group, typically in the 1150-1200 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively.

S-F stretch: A characteristic band for the sulfonyl fluoride bond.

C-N and C-C stretches: Vibrations associated with the azetidine ring.

A detailed analysis and a corresponding data table are not possible without experimental spectra.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Mechanistic Pathway Confirmation

HRMS would be used to determine the exact molecular weight of this compound with high precision, which would serve to confirm its elemental composition (C₃H₆FNO₃S). Analysis of the fragmentation pattern could also provide structural information, for example, by observing the loss of the SO₂F group or fragments of the azetidine ring. No published HRMS data for this compound could be located.

Chiroptical Spectroscopy for Absolute Stereochemical Assignment (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Since this compound is a chiral molecule (due to the stereocenter at the 3-position of the azetidine ring), chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining its absolute stereochemistry if synthesized as a single enantiomer. These techniques measure the differential absorption and rotation of circularly polarized light, respectively. The resulting spectra, often compared with computational predictions, can be used to assign the (R) or (S) configuration of the chiral center. Experimental CD or ORD data for this compound has not been reported in the literature.

Computational and Theoretical Investigations: Predictive Modeling and Mechanistic Insights for 3 Hydroxyazetidine 1 Sulfonyl Fluoride

Molecular Modeling of Reactivity, Selectivity, and Reaction Energetics

Molecular modeling serves as a powerful tool to predict how a molecule will behave in a chemical reaction. For 3-Hydroxyazetidine-1-sulfonyl fluoride (B91410), these methods would be invaluable in understanding its reactivity, such as in the characteristic defluorosulfonylation (deFS) or Sulfur-Fluoride Exchange (SuFEx) reactions common to this class of compounds. nih.govacs.org

Quantum Chemical Calculations of Electronic Structure, Electrostatic Potentials, and Frontier Orbitals

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would provide fundamental insights into the electronic properties of 3-Hydroxyazetidine-1-sulfonyl fluoride. Analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting regions of high or low electron density.

The electrostatic potential map would illustrate the charge distribution and identify electrophilic sites (prone to attack by nucleophiles) and nucleophilic sites (prone to react with electrophiles). The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. The energy and shape of the HOMO indicate the ability to donate electrons, while the LUMO's characteristics relate to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

A detailed search of the scientific literature did not yield specific studies presenting quantum chemical calculations, electrostatic potential maps, or frontier orbital analysis for this compound.

Elucidation of Transition State Structures and Mapping of Reaction Coordinates

To understand the mechanism of reactions involving this compound, computational chemists would model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—would be located and its geometry and energy calculated.

Specific transition state structures and mapped reaction coordinates for reactions involving this compound have not been reported in the available scientific literature.

Conformational Landscape Analysis and Thermodynamically Favored States

The three-dimensional shape of a molecule, or its conformation, can significantly impact its physical properties and reactivity. Conformational analysis aims to identify all possible stable conformations and determine their relative energies to find the most thermodynamically favored states.

Ab Initio and Molecular Mechanics Calculations for Stable Conformers

A combination of ab initio (highly accurate, first-principles calculations) and molecular mechanics (a faster, classical mechanics-based approach) methods would be employed to explore the conformational landscape of this compound. These calculations would systematically vary the rotatable bonds and the puckering of the azetidine (B1206935) ring to find all low-energy conformers. The presence of the hydroxyl group and the bulky sulfonyl fluoride group would likely lead to specific preferred geometries to minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding.

Currently, there are no published studies detailing the specific stable conformers of this compound as determined by ab initio or molecular mechanics calculations.

Influence of Solvation Effects on Molecular Geometry and Reactivity

The surrounding solvent can have a profound effect on the conformation and reactivity of a molecule. Computational models can simulate these effects by treating the solvent either as a continuous medium (implicit solvation models) or by including individual solvent molecules (explicit solvation models). For a polar molecule like this compound, polar solvents would be expected to stabilize charged intermediates and transition states, potentially altering reaction rates and even mechanistic pathways compared to the gas phase or nonpolar solvents. The solvent could also influence the conformational equilibrium by stabilizing conformers with larger dipole moments.

The scientific literature lacks specific computational studies on the influence of solvation effects on the molecular geometry and reactivity of this compound.

Structure-Activity Relationship (SAR) Derivation for Rational Analogue Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing new molecules with improved biological activity. By systematically modifying the structure of a lead compound and observing the effect on its activity, predictive models can be built.

For this compound, if it were identified as a biologically active compound, computational SAR studies would involve creating a library of virtual analogues. This could include modifying the substituent on the nitrogen, changing the position or nature of the hydroxyl group, or replacing the fluoride with other halogens. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for these analogues and correlating them with their predicted biological activity (often obtained through molecular docking with a protein target), a quantitative structure-activity relationship (QSAR) model could be developed. This model would then guide the synthesis of new, more potent analogues.

No specific SAR or QSAR studies for this compound have been found in the reviewed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of predictive computational chemistry, aiming to correlate the structural or property-based descriptors of a series of compounds with their biological activity. While specific QSAR models for this compound are not yet extensively published, the principles of QSAR can be applied to predict its properties based on its structural features.

A hypothetical QSAR study on a series of azetidine sulfonyl fluoride analogs could be constructed to predict a specific biological endpoint, such as inhibitory activity against a target enzyme. The model would be built using a training set of compounds with known activities, and its predictive power would be assessed using a test set.

Illustrative 2D-QSAR Model Parameters:

| Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.85 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. |

| Q² (Cross-validated R²) | 0.72 | An indicator of the predictive ability of the model, determined through cross-validation. |

| RMSE (Root Mean Square Error) | 0.25 | Measures the differences between values predicted by a model and the values observed. |

Key Molecular Descriptors in a Hypothetical Model:

Topological Descriptors: Such as the Wiener index or Balaban J index, which describe the branching and connectivity of the molecule.

Electronic Descriptors: Including dipole moment and partial charges on specific atoms, which are crucial for understanding intermolecular interactions.

Quantum Chemical Descriptors: For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity.

Such a model could predict that the hydroxyl group on the azetidine ring of this compound contributes to its polarity and potential for hydrogen bonding, which could be a significant factor in its biological activity.

Molecular Docking Studies of Conceptual Binding Interactions with Model Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can provide insights into its potential binding modes with various biological targets, particularly enzymes where the sulfonyl fluoride moiety can act as a covalent warhead.

Given the reactivity of sulfonyl fluorides with nucleophilic residues like serine, threonine, tyrosine, and lysine, conceptual docking studies could be performed against the active sites of various proteases or kinases. These studies would aim to:

Identify plausible binding poses of the compound within the active site.

Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the initial binding.

Assess the proximity of the sulfonyl fluoride group to a reactive amino acid residue, suggesting the likelihood of a covalent interaction.

Illustrative Docking Results with a Model Serine Protease:

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -7.5 | A lower binding energy suggests a more favorable binding interaction. |

| Key Interacting Residues | Ser195, His57, Gly193 | Amino acids in the active site forming significant interactions with the ligand. |

| Predicted Covalent Bond Distance (S-Oγ of Ser195) | 2.8 Å | A short distance indicates a high probability of covalent bond formation. |

In a hypothetical docking simulation, the hydroxyl group of this compound could form a hydrogen bond with the backbone carbonyl of a glycine (B1666218) residue in the active site, while the azetidine ring fits into a hydrophobic pocket. This orientation would position the electrophilic sulfur atom of the sulfonyl fluoride group for nucleophilic attack by the hydroxyl group of a serine residue, leading to irreversible inhibition.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict various spectroscopic properties of molecules. For this compound, these predictions can aid in its structural characterization and confirmation.

Predicted ¹H and ¹⁹F NMR Chemical Shifts:

The prediction of NMR chemical shifts is a powerful tool for structure elucidation. Computational models can calculate the magnetic shielding tensors of atomic nuclei, which are then converted to chemical shifts.

Illustrative Predicted NMR Data (in ppm):

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (on C3) | 4.5 | m |

| ¹H (on C2/C4) | 3.8 - 4.2 | m |

| ¹⁹F | +55 | s |

Chemical shifts are relative to a standard (e.g., TMS for ¹H). These are hypothetical values.

Predicted Vibrational Frequencies:

The vibrational frequencies in an infrared (IR) spectrum correspond to the vibrational modes of a molecule. DFT calculations can predict these frequencies with good accuracy, helping to assign the peaks in an experimental spectrum.

Illustrative Predicted Vibrational Frequencies (in cm⁻¹):

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3400 | Strong |

| S=O Asymmetric Stretch | 1380 | Strong |

| S=O Symmetric Stretch | 1190 | Strong |

| S-F Stretch | 850 | Medium |

These are hypothetical values and would typically be scaled to match experimental data.

In Silico Design and Virtual Screening of Novel Azetidine Sulfonyl Fluoride Derivatives

The structural framework of this compound serves as an excellent starting point for the in silico design of new chemical entities with potentially improved properties. Virtual screening of libraries of related compounds can efficiently identify promising candidates for further investigation.

The design of novel derivatives could focus on:

Substitution on the Azetidine Ring: Introducing substituents at the 3-position to modulate polarity, lipophilicity, and target interactions.

Modification of the Hydroxyl Group: Converting the hydroxyl group into other functional groups to explore different binding interactions.

Bioisosteric Replacement: Replacing the azetidine ring with other small, strained heterocycles like oxetane (B1205548) to fine-tune physicochemical properties.

A virtual library of such derivatives can be generated and screened against a panel of biological targets using high-throughput molecular docking. The top-scoring compounds can then be prioritized for synthesis and experimental testing. This iterative process of design, screening, and testing is a hallmark of modern drug discovery.

Future Research Directions and Overcoming Scientific Challenges

Advancements in Asymmetric Synthesis for Stereochemically Pure 3-Hydroxyazetidine-1-sulfonyl Fluoride (B91410)

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the enantioselective synthesis of 3-hydroxyazetidine-1-sulfonyl fluoride derivatives is a critical research objective. While significant progress has been made in the synthesis of azetidines and chiral sulfur compounds, achieving high stereoselectivity for this specific scaffold remains a challenge. acs.orgnih.govrsc.org Future research is expected to focus on several key areas:

Catalytic Asymmetric Methodologies: The development of novel chiral catalysts for the asymmetric synthesis of the azetidine (B1206935) ring or for the stereoselective introduction of the hydroxyl group will be essential. This includes exploring transition-metal catalysis and organocatalysis. researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the azetidine core in a stereodefined manner is another promising avenue.

Enzymatic Resolutions: Biocatalytic methods could be employed for the kinetic resolution of racemic mixtures of this compound or its precursors.

The specificity of chiral sulfonimidoyl fluorides in protein ligation experiments highlights the critical role that sulfur-center chirality can play in designing more selective covalent probes and therapeutics, a principle that extends to the stereocenters on the azetidine ring. nih.govresearchgate.net

| Proposed Asymmetric Strategy | Potential Advantages | Key Challenges |

| Chiral Ligand-Controlled Metal Catalysis | High enantioselectivity, broad substrate scope. | Ligand design and synthesis, optimization of reaction conditions. |

| Organocatalysis | Metal-free, environmentally benign. | Catalyst loading, scalability, achieving high stereocontrol. |

| Chiral Pool Synthesis | Predictable stereochemical outcome. | Limited availability of suitable chiral starting materials. |

| Enzymatic Resolution | High selectivity under mild conditions. | Enzyme stability, substrate compatibility, separation of enantiomers. |

Exploration of Unprecedented Reactivity Modes and Chemical Transformations for the Sulfonyl Fluoride Group

The sulfonyl fluoride group is renowned for its unique stability-reactivity balance. rhhz.net While it is stable under many conditions, it can be activated for Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a cornerstone of click chemistry. nih.govacs.orgacs.org However, recent discoveries have shown that azetidine sulfonyl fluorides (ASFs) exhibit unconventional reactivity beyond SuFEx. nih.govimperial.ac.uk

A key area of future research is the deeper exploration of the defluorosulfonylation (deFS) pathway. chemrxiv.orgnih.gov Under mild thermal conditions, ASFs can undergo a deFS reaction to generate a reactive azetidine carbocation intermediate. nih.govresearchgate.net This intermediate can be trapped by a wide array of nucleophiles, enabling the synthesis of novel 3,3-disubstituted azetidines that are not accessible through traditional SuFEx chemistry. digitellinc.comdigitellinc.com

Future investigations will likely focus on:

Expanding the scope of nucleophiles compatible with the deFS reaction.

Understanding the mechanistic nuances that dictate the competition between SuFEx and deFS pathways.